

Environmental Fate and Degradation of Halosulfuron-Methyl in Soil: A Technical Guide

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Compound of Interest

Compound Name: Halosulfuron-methyl

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Abstract

Halosulfuron-methyl, a sulfonyleurea herbicide, is widely utilized for the management of broadleaf weeds and sedges in various agricultural settings. Its environmental persistence, mobility, and degradation are critical parameters influencing its ecological impact. This technical guide provides a comprehensive overview of the environmental fate and degradation of **halosulfuron-methyl** in soil. It details the key degradation pathways, including biotic and abiotic processes, and summarizes the quantitative data on its dissipation and sorption characteristics. Furthermore, this guide outlines the detailed experimental protocols for studying its behavior in soil and presents visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of its environmental dynamics.

Physicochemical Properties

The environmental behavior of **halosulfuron-methyl** is largely governed by its physicochemical properties. It is a weak acid with a pKa of 3.5, and its water solubility is pH-dependent, increasing significantly from 15 mg/L at pH 5 to 1,630 mg/L at pH 7.^[1] This property has a profound impact on its mobility and degradation in different soil environments.

Property	Value	Reference
Molecular Formula	C13H15ClN6O7S	[2]
Molar Mass	434.81 g/mol	[3]
Water Solubility (20 °C)	0.015 g/L (pH 5), 1.65 g/L (pH 7)	[4]
Melting Point	175.5–177.2 °C	[4]
Vapor Pressure (25 °C)	<0.01 mPa	
logP (octanol-water partition coefficient)	-0.0186	

Degradation in Soil

The degradation of **halosulfuron-methyl** in soil is a complex process involving both abiotic and biotic mechanisms. The primary pathway for its breakdown is the cleavage of the sulfonylurea bridge, which leads to the loss of herbicidal activity.

Abiotic Degradation: Hydrolysis

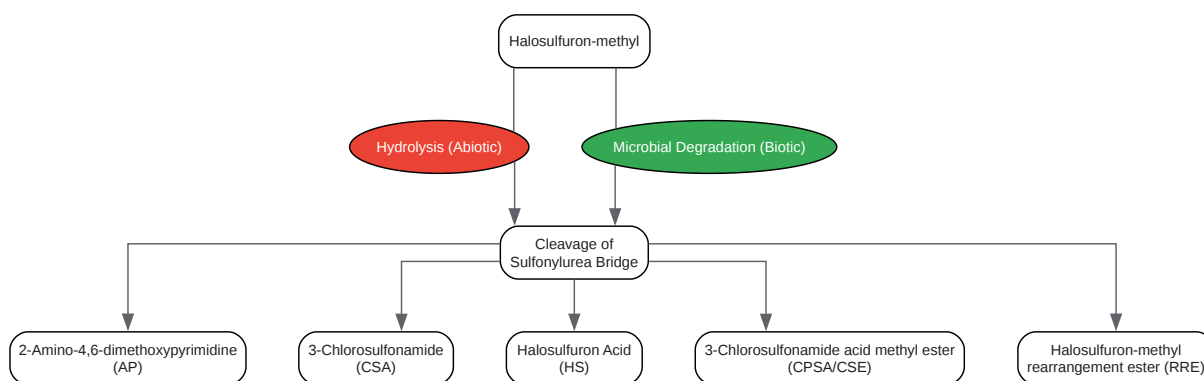
Chemical hydrolysis is a major route of **halosulfuron-methyl** degradation, particularly in acidic soils. The rate of hydrolysis is pH-dependent, being faster in acidic and basic conditions compared to neutral environments. The main products of hydrolysis are a pyrazole sulfonamide and a pyrimidine amine.

Biotic Degradation: Microbial Metabolism

Soil microorganisms play a significant role in the degradation of **halosulfuron-methyl**, especially in neutral to alkaline soils where chemical hydrolysis is slower. Various soil bacteria and fungi are capable of metabolizing sulfonylurea herbicides. The degradation often proceeds through co-metabolism, where the herbicide is broken down by microbial enzymes. Some microbial phyla, such as Cyanobacteria, have been positively correlated with **halosulfuron-methyl** concentration in soils, suggesting their involvement in its biodegradation.

Degradation Pathway of Halosulfuron-Methyl

The degradation of **halosulfuron-methyl** primarily involves the cleavage of the sulfonylurea bridge, leading to the formation of several metabolites. The major metabolites identified in soil and water include **halosulfuron-methyl** rearrangement ester (RRE), 3-chlorosulfonamide acid methyl ester (CPSA or CSE), 2-amino-4,6-dimethoxypyrimidine (AP), halosulfuron acid (HS), and 3-chlorosulfonamide (CSA).



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Degradation pathway of **halosulfuron-methyl** in soil.

Environmental Fate Parameters

Soil Dissipation (Half-life, DT50)

The persistence of **halosulfuron-methyl** in soil is typically characterized by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. Dissipation follows first-order kinetics. The DT50 of **halosulfuron-methyl** in soil is influenced by factors such as soil type, temperature, and moisture.

Soil Type	Application Rate	Temperature (°C)	DT50 (days)	Reference
Sandy Loam	0.034 mg/kg	Lab	8.4	
Sandy Loam	0.068 mg/kg	Lab	10.7	
Clay Loam	0.034 mg/kg	Lab	Not specified	
Clay Loam	0.068 mg/kg	Lab	Not specified	
Various Indian Soils	Not specified	Not specified	8.1 - 10.9	

Soil Adsorption and Mobility (Kd, Koc)

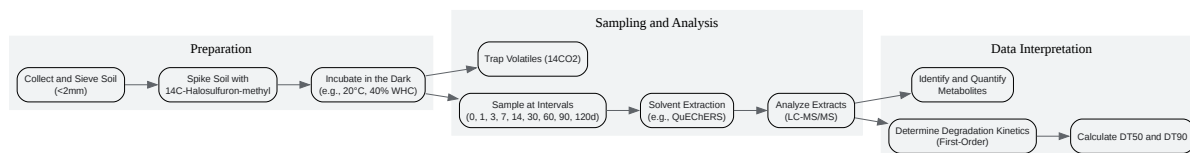
The mobility of **halosulfuron-methyl** in soil is determined by its adsorption to soil particles. Adsorption is influenced by soil properties such as organic matter content, clay content, and pH. Adsorption is generally described by the Freundlich isotherm. The adsorption is negatively correlated with pH and positively correlated with organic matter and clay content.

Parameter	Value Range	Influencing Factors	Reference
Freundlich constant (Kf)	1.1 - 6.1 mL/g	Organic matter, Clay content	
Organic Carbon-normalized adsorption coefficient (Koc)	105 - 173 mL/g	Organic matter	

Experimental Protocols

Soil Dissipation Study (Aerobic Transformation in Soil - OECD 307)

This study aims to determine the rate of aerobic degradation of **halosulfuron-methyl** in soil.



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Workflow for a soil dissipation study (OECD 307).

Methodology:

- **Soil Preparation:** Representative soil is collected, air-dried, and sieved (<2 mm). The soil's physicochemical properties (pH, organic carbon, texture) are characterized.
- **Application of Test Substance:** The soil is treated with a solution of **halosulfuron-methyl**, often ¹⁴C-labeled for metabolite tracking, at a concentration relevant to its agricultural use.
- **Incubation:** The treated soil is incubated in the dark under controlled aerobic conditions (e.g., 20°C, 40% water holding capacity) for a period of up to 120 days.
- **Sampling:** Soil samples are collected at predetermined intervals.
- **Extraction:** **Halosulfuron-methyl** and its metabolites are extracted from the soil samples using an appropriate solvent system, such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
- **Analysis:** The extracts are analyzed using a sensitive analytical technique like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its degradation products.
- **Data Analysis:** The dissipation of **halosulfuron-methyl** over time is plotted, and the data are fitted to a first-order kinetic model to calculate the DT50 value.

Adsorption-Desorption Study (Batch Equilibrium Method - OECD 106)

This study determines the extent of **halosulfuron-methyl** adsorption to soil particles.

Methodology:

- **Soil and Solution Preparation:** Several soil types with varying characteristics are used. A stock solution of **halosulfuron-methyl** in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared.
- **Adsorption Phase:** A known mass of soil is equilibrated with a known volume and concentration of the **halosulfuron-methyl** solution in a centrifuge tube. The tubes are shaken for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
- **Separation and Analysis:** The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of **halosulfuron-methyl** remaining in the supernatant is determined by LC-MS/MS.
- **Calculation:** The amount of **halosulfuron-methyl** adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. Adsorption coefficients (K_d and K_{oc}) are then calculated.
- **Desorption Phase (Optional):** After the adsorption phase, the supernatant is replaced with a fresh solution without the herbicide, and the tubes are shaken again to determine the amount of **halosulfuron-methyl** that desorbs from the soil.

Conclusion

The environmental fate of **halosulfuron-methyl** in soil is dictated by a combination of its physicochemical properties and the prevailing soil conditions. Its degradation is primarily driven by chemical hydrolysis in acidic soils and microbial metabolism in neutral to alkaline soils, with the main transformation being the cleavage of the sulfonylurea bridge. The herbicide exhibits moderate persistence in soil, with half-lives generally ranging from 8 to 11 days. Its mobility is relatively low in soils with high organic matter and clay content due to adsorption.

Understanding these fate and degradation processes is essential for assessing the potential environmental risks associated with the use of **halosulfuron-methyl** and for developing

sustainable agricultural practices. The standardized protocols outlined in this guide provide a robust framework for the continued investigation and monitoring of this widely used herbicide.

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